4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine

Overview

Description

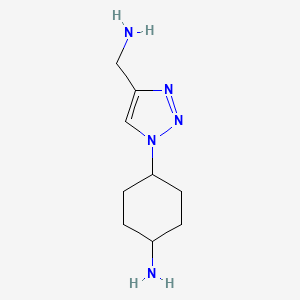

4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring substituted with an aminomethyl group and a 1H-1,2,3-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is performed between an azide and an alkyne to form the 1,2,3-triazole ring. The cyclohexane ring can be introduced through various synthetic routes, including the reduction of cyclohexanone derivatives or the hydrogenation of aromatic precursors.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. This includes the use of continuous flow reactors for the cycloaddition step and large-scale hydrogenation processes for the cyclohexane ring formation. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The cyclohexane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: A simpler analog with a cyclohexane ring and an amino group.

4,4’-Methylenebis(cyclohexylamine): Contains two cyclohexane rings linked by a methylene bridge, each with an amino group.

1,3-Cyclohexanebis(methylamine): Features a cyclohexane ring with two methylamine groups.

Uniqueness

4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine is unique due to the presence of the 1,2,3-triazole ring, which imparts distinct chemical properties and reactivity. The combination of the triazole ring and the cyclohexane ring makes it a versatile scaffold for various applications, particularly in drug design and materials science.

Biological Activity

The compound 4-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of triazole derivatives, including the target compound, typically involves click chemistry methods which allow for the efficient formation of the triazole ring. For instance, the reaction of azides with alkynes under copper(I) catalysis is a common approach. The specific synthesis pathway for this compound may include:

- Formation of Triazole : Reaction of an appropriate azide with an alkyne.

- Substitution Reactions : Introduction of the aminomethyl group on the triazole ring.

- Cyclohexane Integration : Incorporation of cyclohexane moiety through nucleophilic substitution.

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. A study highlighted that derivatives of triazoles have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 3.12 μg/mL against Staphylococcus aureus .

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored extensively. The inhibition of Class I PI3-kinase enzymes by such compounds is believed to contribute to their anticancer effects. Specifically, these compounds may inhibit tumor cell proliferation by targeting signaling pathways involved in cancer progression . For instance, a study noted that certain triazole derivatives demonstrated selective inhibition against PI3K-a and PI3K-b isoforms, which are implicated in various cancers .

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors in metabolic pathways.

- Interaction with Cell Membrane Receptors : Potential modulation of G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria with MIC values significantly lower than standard antibiotics like ciprofloxacin .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that the compound inhibited cell growth at nanomolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in treated cells . Such findings support further investigation into its therapeutic applications in oncology.

Research Findings Summary Table

| Property | Findings |

|---|---|

| Synthesis Method | Click chemistry (azide/alkyne reaction) |

| Antimicrobial Activity | Effective against MRSA (MIC ~ 3.12 μg/mL) |

| Anticancer Activity | Inhibits Class I PI3K (selective action) |

| Mechanism | Enzyme inhibition; GPCR modulation |

Properties

IUPAC Name |

4-[4-(aminomethyl)triazol-1-yl]cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h6-7,9H,1-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOSKAZNSBVUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.